molecular formula C18H21ClN2O2 B13760069 N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide

N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide

Cat. No.: B13760069
M. Wt: 332.8 g/mol
InChI Key: FZRUTKXVOSPXLL-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-methoxy-3-quinolinecarbaldehyde.

    Condensation Reaction: The aldehyde is then subjected to a condensation reaction with cyclopentylamine in the presence of a suitable catalyst to form the intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline

Uniqueness

N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide stands out due to its unique combination of a quinoline core with a cyclopentylacetamide moiety

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-cyclopentylacetamide

InChI

InChI=1S/C18H21ClN2O2/c1-12(22)21(15-5-3-4-6-15)11-14-9-13-10-16(23-2)7-8-17(13)20-18(14)19/h7-10,15H,3-6,11H2,1-2H3

InChI Key

FZRUTKXVOSPXLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C3CCCC3

Origin of Product

United States

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